Methyl 3-(2,7-dimethylcycloheptylidene)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,7-dimethylcycloheptylidene)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings . This particular compound features a cycloheptylidene ring with two methyl groups and a propanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of methyl 3-(2,7-dimethylcycloheptylidene)propanoate typically involves the esterification of 3-(2,7-dimethylcycloheptylidene)propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products
Oxidation: 3-(2,7-dimethylcycloheptylidene)propanoic acid
Reduction: 3-(2,7-dimethylcycloheptylidene)propanol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Chemistry: : Methyl 3-(2,7-dimethylcycloheptylidene)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: : In biological research, this compound can be used to study ester hydrolysis and enzyme-catalyzed reactions involving esters .
Industry: : Industrially, this compound may be used in the production of fragrances, flavorings, and as a precursor in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action for methyl 3-(2,7-dimethylcycloheptylidene)propanoate primarily involves its hydrolysis to form the corresponding acid and alcohol. This reaction is catalyzed by esterases, which are enzymes that target ester bonds . The molecular targets and pathways involved in this process are typical of ester hydrolysis reactions, where the ester bond is cleaved by the addition of water.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another ester used widely in the industry for its solvent properties.
Methyl butyrate: Known for its fruity odor, used in flavorings and fragrances.
Uniqueness: : Methyl 3-(2,7-dimethylcycloheptylidene)propanoate is unique due to its cycloheptylidene ring structure, which imparts distinct chemical properties and reactivity compared to simpler esters like methyl acetate and ethyl acetate .
Properties
CAS No. |
61426-41-3 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
methyl 3-(2,7-dimethylcycloheptylidene)propanoate |
InChI |
InChI=1S/C13H22O2/c1-10-6-4-5-7-11(2)12(10)8-9-13(14)15-3/h8,10-11H,4-7,9H2,1-3H3 |
InChI Key |
WRGHQTJAPLCXSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC(C1=CCC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.